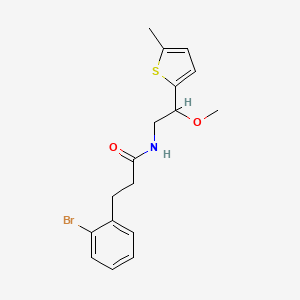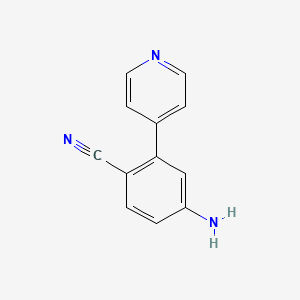![molecular formula C17H19NO4S B2516364 4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 359020-78-3](/img/structure/B2516364.png)
4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid" is a chemically synthesized molecule that likely serves as an intermediate or a final product in organic synthesis. The molecule contains a benzoic acid moiety, which is a common functional group in organic chemistry, and a sulfonamide group, which is known for its use in medicinal chemistry due to its presence in various drug molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which yields N,N-diarylsulfonyl derivatives with moderate to good yields . Another method includes the chemical reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . Additionally, a convenient preparation of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride has been reported, which involves reduction, methylation, oxidation, and purification steps .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by X-ray single crystal diffraction. For instance, the structural characterization of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed that the crystals of one isomer are triclinic, while the other is monoclinic . These structures are organized as molecular crystals and are cross-linked into frameworks by hydrogen bonds of the C-H…O type .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves methylation, reaction with potassium thiocyanate and bromine, ethylation, and oxidation with hydrogen peroxide . The reactivity of these compounds can be influenced by their steric and electronic properties, as seen in kinetic investigations of substitution reactions in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the steric hindrance in the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects their reactivity in substitution reactions . The solubility of these compounds in various solvents can also be an important property, as seen in the use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis . The crystallography studies provide insights into the conformation and molecular parameters, which are crucial for understanding the properties and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Yin (2002) presents a convenient preparation method for 4-(methylsulfonyl)benzoic acid, a derivative related to the compound . This method emphasizes cost reduction and environmental protection, making it suitable for large-scale production (Yin, 2002).
- Research by Rublova et al. (2017) focuses on the synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares a similar chemical structure with the compound of interest. This study includes detailed crystal and molecular-electronic structure analysis (Rublova et al., 2017).
Potential Therapeutic Applications
- Baumgarth et al. (1997) explored the use of similar compounds in the development of Na+/H+ antiporter inhibitors, which have potential therapeutic applications in treating acute myocardial infarction (Baumgarth et al., 1997).
- Naganawa et al. (2006) discovered that derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid act as functional PGE2 antagonists selective for the EP1 receptor subtype, suggesting potential applications in medical treatments (Naganawa et al., 2006).
Spectroscopic and Structural Applications
- Cunha et al. (2014) investigated mefenamic acid (2-[(2,3-(dimethylphenyl)amino]benzoic acid) polymorphs using vibrational (IR and Raman) and solid-state NMR spectroscopies. This study provides insight into the structural and morphological characterization of compounds with similar chemical structures (Cunha et al., 2014).
Pharmaceutical and Chemical Synthesis
- Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating potential antimicrobial activities, which could be relevant for pharmaceutical applications (Dineshkumar & Thirunarayanan, 2019).
- Li et al. (2006) developed hyperbranched polybenzimidazoles using an AB2 monomer containing four amino groups and one carboxylic group, showcasing applications in polymer chemistry (Li et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound belongs to the class of organic compounds known as sulfanilides . Sulfanilides are known to have various biological activities, including antibacterial properties, by inhibiting the synthesis of folic acid in bacteria .
Mode of Action
Based on its structural similarity to other sulfanilides, it may inhibit the enzyme involved in the synthesis of folic acid, a vital component for bacterial dna replication .
Biochemical Pathways
As a sulfanilide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
As a sulfanilide, it may inhibit bacterial growth by interfering with folic acid synthesis, a vital component for bacterial dna replication .
Propiedades
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-9-16(10-13(12)2)18(23(3,21)22)11-14-5-7-15(8-6-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYMWEGSJQOEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)



![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)
![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)
